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Compound Name: Benzothiazole, 2-dimethylamino-

Cat. No.: B103434 Get Quote

An In-depth Technical Guide on the Electronic and Structural Properties of 2-Dimethylamino-

benzothiazole

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the electronic and structural

properties of 2-dimethylamino-benzothiazole, a heterocyclic compound of interest in medicinal

chemistry and materials science. This document synthesizes theoretical and experimental

findings to offer a detailed understanding of its molecular characteristics. Benzothiazole and its

derivatives are known for a wide range of pharmacological activities, including anticancer,

antimicrobial, and anti-inflammatory properties, making a thorough understanding of their

structure-property relationships crucial for the development of new therapeutic agents.[1][2][3]

[4][5]

Molecular Structure and Geometry
The structural integrity of 2-dimethylamino-benzothiazole is foundational to its chemical

behavior and biological activity. Computational studies, primarily employing Density Functional

Theory (DFT), have been instrumental in elucidating its three-dimensional geometry.

The molecule consists of a bicyclic system where a benzene ring is fused to a thiazole ring,

with a dimethylamino group substituted at the 2-position.[2] The overall molecule is nearly
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planar.[6] This planarity facilitates π-π stacking interactions in the solid state, which can

influence its material properties.[6]

Geometrical Parameters (Theoretical)
DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles.

These parameters are critical for understanding the molecule's conformation and stability. The

following table summarizes key geometrical parameters for a benzothiazole derivative, offering

insight into the core structure.

Parameter Value (Å or °)

Bond Lengths (Å)

C-S 1.76

C-N (thiazole) 1.32 - 1.40

C-C (benzene) 1.38 - 1.41

C-N (amino) 1.37

Bond Angles (°) **

C-S-C 88 - 90

C-N-C (thiazole) 108 - 110

C-C-C (benzene) 118 - 122

C-N-C (amino) 118

Dihedral Angles (°) **

Benzene-Thiazole ~0 - 5

Note: These are representative values from DFT calculations on benzothiazole derivatives.

Actual experimental values may vary slightly.
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The electronic characteristics of 2-dimethylamino-benzothiazole dictate its reactivity,

spectroscopic behavior, and potential for intermolecular interactions. Key electronic properties

have been investigated using computational methods.

Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial in determining the electronic transition properties of a molecule.[7] The

energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an

indicator of the molecule's kinetic stability and chemical reactivity.[7] A smaller energy gap

suggests that the molecule is more reactive and can be more easily excited.[7]

For benzothiazole derivatives, the HOMO-LUMO energy gap is influenced by the nature of the

substituents on the benzothiazole ring.[7][8] The dimethylamino group, being an electron-

donating group, is expected to raise the HOMO energy level, thereby reducing the HOMO-

LUMO gap and affecting the molecule's electronic absorption spectrum.

Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to

predict the chemical reactivity of the molecule. These include ionization potential, electron

affinity, chemical potential, hardness, and softness.[7][8]
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Descriptor Formula Description

Ionization Potential (I) I ≈ -EHOMO
The energy required to remove

an electron.

Electron Affinity (A) A ≈ -ELUMO
The energy released when an

electron is added.

Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2
The escaping tendency of

electrons.

Chemical Hardness (η) η = (ELUMO - EHOMO) / 2
Resistance to change in

electron distribution.

Chemical Softness (S) S = 1 / η
The reciprocal of hardness,

indicating higher reactivity.

Electrophilicity Index (ω) ω = μ2 / 2η
A measure of the electrophilic

power of a molecule.

Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of 2-dimethylamino-

benzothiazole. Both experimental and theoretical spectroscopic data contribute to a

comprehensive understanding of its structure and electronic transitions.

Vibrational Spectroscopy (FT-IR)
Theoretical calculations of the vibrational spectra of benzothiazole derivatives have been

performed to assign the characteristic vibrational modes.[7] Key vibrational frequencies include

C-H stretching in the aromatic ring, C-N stretching, and C-S stretching.
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Vibrational Mode Wavenumber Range (cm-1) (Theoretical)

C-H stretching (aromatic) 3000 - 3100

C-H stretching (methyl) 2900 - 3000

C=N stretching (thiazole) 1500 - 1600

C-N stretching (amino) 1300 - 1400

C-S stretching 600 - 800

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic

Orbital (GIAO) method and show good agreement with experimental values for related

compounds.[7][8]

1H NMR: Protons on the benzothiazole ring typically appear in the aromatic region (7.0-8.5

ppm). The methyl protons of the dimethylamino group would appear as a singlet in the

upfield region (around 3.0 ppm).

13C NMR: The carbon atoms of the benzothiazole ring resonate in the range of 110-160

ppm. The methyl carbons would appear at a higher field.

Electronic Spectroscopy (UV-Vis)
The electronic absorption spectra of benzothiazole derivatives have been studied using Time-

Dependent Density Functional Theory (TD-DFT).[7] The absorption bands are typically

associated with π→π* and n→π* electronic transitions within the molecule. The presence of

the electron-donating dimethylamino group is expected to cause a red shift (shift to longer

wavelengths) in the absorption maxima compared to unsubstituted benzothiazole.

Experimental Protocols
Synthesis of 2-Dimethylamino-benzothiazole
A common route for the synthesis of 2-aminobenzothiazoles involves the condensation of a 2-

aminothiophenol with a suitable reagent. For 2-dimethylamino-benzothiazole, a potential
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synthetic pathway is the reaction of 2-aminothiophenol with dimethylcyanamide. Subsequent

N-alkylation of a 2-aminobenzothiazole can also be employed.

Computational Details
The theoretical data presented in this guide are typically obtained using the following

computational methodology:

Software: Gaussian 09 or similar quantum chemistry software package.[7]

Method: Density Functional Theory (DFT) with a functional such as B3LYP.[7][9]

Basis Set: A basis set like 6-311G(d,p) is commonly used for geometry optimization and

frequency calculations.[7]

Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate solvent

effects on the electronic properties.[10]

Excited States: Time-Dependent DFT (TD-DFT) is employed for calculating electronic

absorption spectra.[7]

Applications in Drug Development
Benzothiazole derivatives are recognized for their broad spectrum of biological activities.[1][2]

The 2-amino-benzothiazole scaffold is a key pharmacophore in a number of biologically active

compounds. The electronic and structural properties of these molecules are critical for their

interaction with biological targets. For instance, the ability to act as a hydrogen bond donor or

acceptor, and the overall molecular shape and electronic distribution, can determine the

binding affinity to enzymes or receptors. The insights gained from the studies of 2-

dimethylamino-benzothiazole can aid in the rational design of new benzothiazole-based drugs

with improved efficacy and selectivity.[3][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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